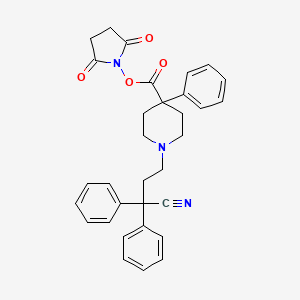

Difenoximide

Description

Structure

3D Structure

Properties

CAS No. |

47806-92-8 |

|---|---|

Molecular Formula |

C32H31N3O4 |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2 |

InChI Key |

FTOLAXZXUUHQQX-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Other CAS No. |

47806-92-8 |

Synonyms |

difenoximide SC-26100 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Difenoximide

Established Synthetic Pathways for Difenoximide

Established synthetic pathways for pharmaceutical compounds typically involve well-documented reactions and readily available starting materials. This compound is noted in relation to other compounds within the field of drug synthesis, suggesting it follows or is part of a sequence used for related molecules.

Novel Synthetic Approaches and Route Optimization in this compound Synthesis

The field of organic synthesis is continuously evolving, with researchers exploring novel reagents, catalysts, and strategies to improve efficiency, yield, and selectivity.

Derivatization Strategies and Analogue Synthesis for this compound

The synthesis of analogues is a common practice in medicinal chemistry to explore structure-activity relationships and optimize pharmacological properties. The search results suggest that this compound, being a drug molecule, has likely been subject to analogue synthesis. However, specific derivatization strategies or examples of this compound analogues and their synthesis are not elaborated upon in the provided snippets.

Data Tables

Due to the lack of specific, detailed synthetic reaction steps, precursor compounds, reagents, conditions, or yields for this compound within the provided search result snippets, it is not possible to generate a data table detailing its synthesis. The information available pertains to its classification and its mention within broader synthetic contexts rather than its specific synthetic pathway.

Compound List

this compound

this compound Hydrochloride

Phenoxyethyl ester (referenced as 81)

Fetoxylate (referenced as 82)

Haloperidol

Bromoperidol

Diphenoxylate

Meperidine

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Difenoximide

Fundamental Principles of Structure-Activity Relationships Applied to Difenoximide

The study of Structure-Activity Relationships (SAR) is a foundational element of medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. dntb.gov.ua The core principle is that the specific three-dimensional arrangement of atoms and functional groups in a compound, such as this compound, dictates its interaction with a biological target, thereby governing its therapeutic effect. For this compound and its analogues, the primary biological target is the μ-opioid receptor (MOR), and its activity is a function of how well its structural features complement the receptor's binding site. lboro.ac.uknih.gov

Elucidation of Key Pharmacophoric Features of this compound

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target and to trigger or block its response. nih.gov For this compound, as with other phenylpiperidine-based opioids, the pharmacophore consists of a well-defined arrangement of key features that facilitate high-affinity binding to the μ-opioid receptor. fiveable.me

The biological activity of this compound is dependent on several critical structural motifs that are common among many potent opioid ligands. These features constitute the basic pharmacophore required for receptor interaction.

Tertiary Amine: The basic nitrogen atom within the piperidine (B6355638) ring is a crucial feature. At physiological pH, this amine is protonated, forming a positively charged ammonium (B1175870) ion. This cation forms a critical ionic bond with a negatively charged amino acid residue, typically an aspartate (Asp) in the transmembrane helix 3 (TM3) of the μ-opioid receptor. This interaction is a primary anchoring point for the ligand in the receptor's binding pocket.

Aromatic Rings: The two phenyl groups attached to the C-4 position of the piperidine ring are essential for activity. These hydrophobic rings engage in van der Waals and π-π stacking interactions with aromatic residues within the receptor's binding site. This hydrophobic interaction significantly contributes to the binding affinity of the molecule.

Quaternary Carbon Center: The carbon atom at the 4-position of the piperidine ring, to which the two phenyl groups are attached, serves as a critical scaffold. This feature correctly orients the aromatic rings in a three-dimensional space, which is vital for optimal interaction with the receptor.

N-Substituent Linker: The propyl chain connecting the piperidine nitrogen to the terminal carboxamide group plays a role in positioning the molecule within the receptor and may interact with accessory binding pockets, influencing both affinity and efficacy.

These motifs collectively ensure that this compound adopts a conformation that is complementary to the opioid receptor's binding site, facilitating a stable and effective ligand-receptor complex. nih.gov

The potency and pharmacological character (agonist vs. antagonist) of this compound analogues are highly sensitive to the nature of the substituents on the core structure. Modifications to the N-substituent on the piperidine ring are particularly impactful. In many classes of opioids, the size and nature of this group dictate the compound's efficacy. slideshare.net

For instance, in related series of opioids, replacing a small N-methyl group with a larger N-phenethyl group can dramatically increase μ-opioid receptor affinity and agonist potency. nih.gov Conversely, removal of such aralkyl groups can significantly diminish binding affinity. plos.org The specific substituent on this compound, a 3-cyano-3,3-diphenylpropyl group which is further modified into a carboxamide, is a key determinant of its unique activity profile. Alterations to this side chain, such as changing the length of the alkyl chain or modifying the terminal functional group, would be expected to modulate receptor affinity and intrinsic activity.

The table below illustrates hypothetical SAR trends for a this compound scaffold based on established principles in opioid chemistry.

| Scaffold | R Group (N-Substituent) | Anticipated Impact on μ-Opioid Receptor (MOR) Affinity | Rationale |

|---|---|---|---|

| Diphenylpiperidine Core | -CH₃ (Methyl) | Baseline Affinity | Small alkyl groups provide basic agonist activity. |

| -CH₂CH₂Ph (Phenethyl) | Increased Affinity | The additional phenyl ring engages a hydrophobic accessory binding pocket, enhancing affinity. nih.govslideshare.net | |

| -(CH₂)₃-CN (as in Difenoxin) | High Affinity | The cyano group and chain length contribute to the specific interactions that define the compound's activity. | |

| -(CH₂)₃-CONH₂ (as in this compound) | Modulated Affinity/Potency | Esterification or amidation of the parent acid (difenoxin) alters polarity and potential hydrogen bonding interactions, impacting the overall pharmacological profile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to formulate a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For this compound analogues, QSAR models can be developed to predict their binding affinity for the μ-opioid receptor, helping to prioritize the synthesis of novel, potentially more potent compounds. nih.gov This approach transforms the qualitative understanding from SAR into a predictive, quantitative model. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. drugdesign.org For a series of this compound analogues, a wide range of descriptors would be calculated to capture the physicochemical properties relevant to opioid receptor binding.

These descriptors are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling electrostatic and ionic interactions, like the key bond between the protonated amine and the receptor's aspartate residue.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. They are vital for ensuring the molecule fits correctly within the sterically constrained binding pocket of the receptor.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity. This is critical for modeling the hydrophobic interactions of the phenyl rings and for predicting the molecule's ability to cross biological membranes.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like molecular size, branching, and connectivity.

The table below summarizes key descriptors used in QSAR studies of opioid-like molecules.

| Descriptor Class | Example Descriptors | Relevance to this compound Analogues |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Models ionic and electrostatic interactions with receptor residues. researchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantifies the fit of the molecule within the receptor's binding site. who.int |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Describes interactions with hydrophobic pockets and influences bioavailability. researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and branching. who.int |

Once descriptors are calculated for a set of this compound analogues with known biological activities (the "training set"), a mathematical model is generated using statistical methods. A common technique is Multiple Linear Regression (MLR), which creates a linear equation correlating the most relevant descriptors to activity. More advanced methods, such as Partial Least Squares (PLS) or machine learning algorithms, can also be employed. digitellinc.com

A crucial phase of QSAR is rigorous validation to ensure the model is statistically robust and has genuine predictive power. uniroma1.it Without proper validation, a model may simply be a chance correlation with no real-world applicability. researchgate.net

Key validation metrics include:

Internal Validation: This is often performed using cross-validation, such as the leave-one-out (LOO) method. A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal robustness.

External Validation: The model's true predictive power is assessed using an "external test set"—a subset of compounds that were not used during model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values to calculate the predictive correlation coefficient (R²_pred). A high R²_pred (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. uniroma1.it

The final, validated QSAR model provides a mathematical equation that can be used to estimate the biological activity of novel, unsynthesized this compound analogues, thereby guiding future drug design efforts. researchgate.net

| Validation Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit for the training set. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal robustness and predictive ability of the model. nih.gov |

| Predictive Correlation Coefficient (External) | R²_pred | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. uniroma1.it |

Comprehensive Search Reveals No Specific QSAR Studies for this compound Derivative Design

Despite a thorough and systematic search of scientific literature and databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the design of new this compound derivatives have been identified. As a result, the detailed research findings and data tables requested for the section on the "Application of QSAR in Design of New this compound Derivatives" cannot be provided at this time.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. This method is instrumental in predicting the activity of novel molecules, thereby guiding the design of more potent and selective drug candidates. The application of QSAR is a well-established practice in drug discovery and has been successfully applied to many classes of compounds.

However, the availability of such studies is contingent on researchers having conducted and published this specific line of inquiry. For this compound, a compound known for its antidiarrheal properties, the scientific community has not published research that specifically applies QSAR models to the design and development of its derivatives.

The performed searches included queries for "quantitative structure-activity relationship this compound," "QSAR modeling of this compound analogs for antidiarrheal activity," and "computational drug design this compound derivatives," among others. The search results yielded general information on QSAR principles, computational drug design methodologies, and structure-activity relationship studies of other, structurally distinct piperidine-containing compounds. None of the retrieved articles contained the specific data required to construct a detailed analysis or data tables related to the application of QSAR in the design of new this compound derivatives.

Therefore, while the principles of QSAR are broadly applicable, the absence of specific studies on this compound prevents the generation of the requested scientifically accurate and detailed content for the specified subsection.

Mechanistic Investigations of Difenoximide at Molecular and Cellular Levels

Identification and Characterization of Molecular Targets of Difenoximide

The precise identification and characterization of molecular targets are fundamental to understanding how this compound exerts its therapeutic effects. This involves detailed studies of its interactions with cellular receptors and enzymes.

Receptor Binding Studies in Pre-clinical Models

Studies involving this compound and its active metabolite, Difenoxin, suggest a primary interaction with peripheral opioid receptors within the gastrointestinal tract. Activation of these receptors is believed to be a key mechanism for inhibiting intestinal peristalsis and reducing gastrointestinal transit time, thereby producing its antidiarrheal effects nih.govdrugbank.com. While opioid receptor agonism is a well-established pathway, research has also indicated the potential involvement of non-opioid receptor pathways, which may contribute to the compound's potent antidiarrheal efficacy despite limited central nervous system (CNS) opioid activity drugbank.com. Pre-clinical models are crucial for these investigations, allowing researchers to study receptor binding affinities and functional consequences in controlled environments nih.govmdpi.comnih.gov.

Table 4.1.1: Molecular Targets: Receptor Interactions of this compound (and related compounds)

| Target Class | Interaction Type | Evidence/Notes |

| Opioid Receptors | Activation (Peripheral) | Implicated in antidiarrheal effects by inhibiting peristalsis; effects can be blocked by opioid receptor antagonists like naloxone. nih.govdrugbank.com |

| Serotonin (B10506) Receptors | Modulation | Difenoxin's antisecretory effects have been shown to be blocked by certain serotonin receptor antagonists, such as methiothepin (B1206844) and methysergide, suggesting involvement of 5-HT1-like receptors. nih.gov |

| Adrenergic Receptors | Modulation | Antisecretory effects of Difenoxin were also prevented by phentolamine, an alpha-adrenergic antagonist, suggesting a role for adrenergic signaling. nih.gov |

| Non-Opioid Pathways | Suggested | Research indicates the existence of non-opioid receptor pathways that contribute to the overall antidiarrheal effects. drugbank.com |

Enzyme Interaction Analysis

While the primary mechanism of this compound is understood through its receptor interactions, the potential for interaction with specific enzymes has also been a subject of interest in drug discovery. However, detailed published studies specifically characterizing this compound's direct enzyme inhibition or activation profiles are not extensively detailed within the provided search results. General research into drug mechanisms often involves screening against panels of enzymes to identify off-target effects or novel modes of action.

Use of Genetic Screens for Target Elucidation

Genetic screening methodologies, such as those employing CRISPR technology, represent powerful tools for systematically identifying cellular targets of small molecules and elucidating their mechanisms of action synthego.comnih.govnih.gov. These techniques allow for genome-wide perturbations to uncover genes or pathways critical for a compound's observed phenotype. While these advanced screening approaches are broadly applicable in drug discovery for target identification and validation, specific research detailing the application of genetic screens to elucidate this compound's molecular targets is not prominently featured in the available information.

This compound Modulation of Cellular Signaling Pathways

This compound's pharmacological actions are mediated through its influence on various cellular signaling cascades, leading to observable downstream physiological effects.

Analysis of Downstream Cellular Effects

The principal downstream cellular effect of this compound is the modulation of intestinal smooth muscle contractility and secretory activity. By activating peripheral opioid receptors in the enteric nervous system, this compound inhibits propulsive gastrointestinal movements (peristalsis) and reduces net fluid secretion nih.govdrugbank.com. This inhibition of motility is a direct consequence of altered signaling within the intestinal smooth muscle cells and enteric neurons. Furthermore, studies on related compounds suggest that these effects may be indirectly mediated through the release of endogenous signaling molecules like serotonin (5-HT) and noradrenaline nih.gov.

Table 4.2.1: Downstream Cellular Effects and Implicated Mediators of this compound

| Cellular Process/Pathway | This compound Effect | Implicated Mediators | Notes |

| Intestinal Motility | Inhibition of Peristalsis | Serotonin (5-HT), Noradrenaline | Primarily mediated by activation of peripheral opioid receptors in the gastrointestinal tract. nih.govdrugbank.com |

| Intestinal Secretion | Inhibition of Net Fluid Secretion | Serotonin (5-HT), Noradrenaline | Contributes to the antisecretory action of this compound. nih.gov |

| Gastrointestinal Transit | Slowing of Transit Time | Serotonin (5-HT), Noradrenaline | A direct consequence of reduced peristalsis and secretory activity. nih.govdrugbank.com |

Investigation of Intracellular Mediators

Compound List:

this compound

Difenoxin

Diphenoxylate

Loperamide

Naloxone

Methiothepin

Methysergide

Ketanserin

Ritanserin

Ondansetron

ICS 205-930

Phentolamine

6-hydroxy-dopamine

Serotonin (5-HT)

Noradrenaline

Advanced Analytical Methodologies for Difenoximide Research

Development and Validation of Chromatographic Methods for Difenoximide and its Metabolites/Derivatives

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For this compound, its parent compound diphenoxylate, and its primary metabolite difenoxin, chromatographic methods are essential for quantification in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its ability to separate, identify, and quantify compounds with high resolution and sensitivity. nih.gov Method development and optimization are critical to achieving accurate and reliable results. researchgate.net The optimization process involves systematically adjusting parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve the desired separation. researchgate.net

While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for its parent compound, diphenoxylate, provide a strong framework. These methods are often designed to simultaneously quantify diphenoxylate and separate it from its main metabolite, difenoxin (diphenoxylic acid). nih.gov

An isocratic, reversed-phase HPLC method has been successfully developed for the simultaneous determination of diphenoxylate hydrochloride and atropine (B194438) sulfate (B86663) in pharmaceutical products. nih.gov This method is capable of separating the principal degradation product and major metabolite, difenoxylic acid. nih.gov Key parameters for such methods are detailed in the table below.

Table 1: Exemplary HPLC Method Parameters for the Analysis of Diphenoxylate

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Spherisorb CN (5 µm) nih.gov | C18 (150 mm x 4.6 mm; 5 µm) researchgate.net |

| Mobile Phase | 47% 0.001M pentanesulfonic acid sodium salt, 53% acetonitrile, 0.1% phosphoric acid nih.gov | Triethylamine buffer (pH 2.7) : Acetonitrile (50:50 v/v) researchgate.net |

| Flow Rate | Not Specified | 1.0 mL/min researchgate.net |

| Detection Wavelength | 220 nm nih.gov | 220 nm researchgate.net |

| Retention Time (Diphenoxylate) | Not Specified | 4.79 min researchgate.net |

This table is generated based on data from sources researchgate.netnih.gov.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. utoronto.ca In the pharmaceutical industry, GC is crucial for applications such as the analysis of residual solvents in active pharmaceutical ingredients (APIs). measurlabs.com GC methods are typically coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. ufl.edu

A validated headspace GC method was developed for the determination of seven residual solvents in difenoxin hydrochloride, a compound structurally very similar to this compound. This type of analysis is vital to ensure that volatile manufacturing impurities are below established safety limits. The method demonstrated specificity, with no interference from the diluent at the retention times of the solvents being analyzed.

Table 2: Validated Headspace GC-FID Method for Residual Solvents in Difenoxin HCl

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | DB-5 |

| Carrier Gas | Helium |

| Flow Rate | 2.5 mL/min |

| Injector Type | Headspace Auto Injector |

| Detector | Flame Ionization Detector (FID) |

| Thermostat Temperature | 125 °C for 20 minutes |

This table is generated based on data from a study on Difenoxin hydrochloride.

Coupling chromatographic systems with Mass Spectrometry (MS) creates a highly sensitive and specific analytical tool that combines the separation power of chromatography with the mass analysis capabilities of MS. nist.gov This "hyphenated" technique is invaluable for both structural elucidation and trace-level quantification. arxiv.org

A liquid chromatography/electrospray mass spectrometry (LC-ESI-MS) method has been developed and validated for the determination of diphenoxylate in rat plasma. researchgate.net This sensitive method utilized a one-step protein precipitation for sample preparation. researchgate.net For quantification, the instrument operated in selected ion monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of the compound of interest. researchgate.net This approach provides excellent selectivity, minimizing interference from other components in the biological matrix.

Analyte: Diphenoxylate

Ionization Mode: Electrospray Ionization (ESI), positive ion mode researchgate.net

Quantification: Selected Ion Monitoring (SIM) at m/z 453.1 researchgate.net

Lower Limit of Quantification (LLOQ): 5 ng/mL in rat plasma researchgate.net

Furthermore, GC-MS data for diphenoxylate is available in public databases, indicating its utility for identifying the compound based on its mass spectrum and retention time. nih.gov

Spectroscopic Techniques in this compound Characterization

Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation to provide information about molecular structure and concentration. mhmedical.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. oxinst.comarxiv.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. nih.gov Through a series of 1D and 2D experiments (e.g., COSY, HSQC, HMBC), a complete structural assignment can be achieved. nih.gov While NMR is a primary technique for confirming the structure of new chemical entities and reference standards, specific, publicly available NMR spectral data for this compound have not been identified.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for chemical characterization. libretexts.orghoneymanlaboratories.com

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. An IR spectrum provides a characteristic "fingerprint," allowing for the identification of functional groups (e.g., C=O, N-H, C-N). mpg.de This makes it a valuable tool for confirming the identity of a compound by comparing its spectrum to that of a reference standard. honeymanlaboratories.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. mpg.de It is particularly useful for quantitative analysis due to the relationship between absorbance and concentration described by the Beer-Lambert law. In the context of this compound research, UV-Vis spectroscopy serves as the standard detection method for HPLC analysis. As noted in the HPLC methods for the related compound diphenoxylate, a detection wavelength of 220 nm is effective for monitoring the compound as it elutes from the chromatography column. researchgate.netnih.gov

Electrochemical and Other Advanced Analytical Techniques for this compound

In the landscape of modern pharmaceutical analysis, electrochemical methods offer a powerful suite of tools for the characterization and quantification of active pharmaceutical ingredients such as this compound. mdpi.comresearchgate.net These techniques are renowned for their high sensitivity, rapid analysis times, cost-effectiveness, and the ability to perform measurements in complex matrices with minimal sample preparation. researchgate.netbio-conferences.org Voltammetric methods, in particular, are central to the electrochemical analysis of drug compounds and can be effectively applied in this compound research. ijsdr.orgbrown.edu

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current, which provides both qualitative and quantitative information about the analyte. libretexts.org Several voltammetric techniques are applicable for the analysis of this compound:

Cyclic Voltammetry (CV): This technique is primarily used for qualitative analysis to investigate the redox behavior of electroactive species. researchgate.net In the context of this compound research, CV can be employed to understand its oxidation and reduction mechanisms, providing foundational knowledge for developing more sensitive quantitative methods. libretexts.org

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantifying trace levels of analytes. mdpi.com It offers enhanced resolution and lower detection limits compared to other methods, making it suitable for determining low concentrations of this compound in various samples. libretexts.org

Square Wave Voltammetry (SWV): SWV is another advanced voltammetric method known for its speed and sensitivity. mdpi.com It is particularly useful for rapid screening and quantification, which would be advantageous in high-throughput analysis of this compound research samples. researchgate.net

Stripping Voltammetry: This two-step technique involves a preconcentration step, where the analyte is deposited onto the working electrode, followed by a stripping step where the accumulated analyte is measured. Anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV) can offer exceptionally low detection limits, potentially in the parts-per-trillion range, for compounds that can be preconcentrated. brown.edulibretexts.org

The choice of the working electrode is crucial in voltammetric analysis. Solid electrodes, such as glassy carbon electrodes (GCE), carbon paste electrodes (CPE), boron-doped diamond electrodes (BDDE), and screen-printed electrodes (SPE), are commonly used in pharmaceutical analysis due to their wide potential windows and chemical stability. researchgate.net The surface of these electrodes can also be modified to enhance selectivity and sensitivity towards the target analyte, this compound.

Beyond electrochemical methods, other advanced analytical techniques play a role in comprehensive this compound research. These can include spectroscopic methods and advanced separation techniques which are often used in conjunction with electrochemical analysis to provide a more complete analytical picture.

Table 1: Comparison of Electrochemical Techniques for this compound Analysis (Hypothetical Data)

| Technique | Primary Application | Typical Detection Limit (M) | Key Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Qualitative (Redox Behavior) | 10⁻⁶ - 10⁻⁷ | Provides mechanistic information |

| Differential Pulse Voltammetry (DPV) | Quantitative | 10⁻⁷ - 10⁻⁹ | High sensitivity, good resolution |

| Square Wave Voltammetry (SWV) | Quantitative | 10⁻⁷ - 10⁻⁹ | Fast, high sensitivity |

| Anodic Stripping Voltammetry (ASV) | Quantitative (Trace Analysis) | 10⁻⁹ - 10⁻¹² | Extremely low detection limits |

Methodologies for Purity Profiling and Impurity Identification of this compound in Research Batches

The profiling of impurities in pharmaceutical substances is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product. nih.gov For this compound, a comprehensive impurity profile would involve the detection, identification, and quantification of any substance that is not the this compound entity itself. pharmafocusasia.com The methodologies employed for this purpose must be highly efficient and sensitive.

Separation Techniques:

Chromatographic methods are the cornerstone of impurity profiling. biomedres.us

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile and thermally unstable compounds, making it ideal for this compound. pharmafocusasia.combiomedres.us By optimizing parameters such as the stationary phase, mobile phase composition, and detector, a method can be developed to separate this compound from its process-related impurities and degradation products.

Gas Chromatography (GC): For volatile or semi-volatile impurities that may be present in this compound research batches, GC is the method of choice. biomedres.us It separates compounds based on their boiling points and interaction with the stationary phase. spectroscopyonline.com

Hyphenated Techniques for Identification:

While chromatographic techniques are excellent for separation, the structural elucidation of unknown impurities requires more powerful, hyphenated methods. ajrconline.orgijfmr.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. ijsdr.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for impurity identification. biomedres.us After separation by LC, the eluting compounds are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is invaluable for deducing the structures of unknown impurities. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is used for the identification of volatile impurities. spectroscopyonline.com The mass spectra obtained can be compared against extensive libraries for rapid identification. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural confirmation, LC-NMR can be employed. This technique allows for the acquisition of NMR spectra of impurities after their separation by HPLC, providing detailed structural information.

The process of impurity profiling is systematic. Initially, a high-resolution separation method is developed. Any peaks other than the main this compound peak are investigated. If an impurity is present above a certain threshold (typically 0.1% as per regulatory guidance), its structure must be identified. nih.gov This often involves isolating the impurity using preparative chromatography and then subjecting it to spectroscopic analysis (MS, NMR).

Table 2: Analytical Methodologies for this compound Impurity Profiling (Illustrative)

| Methodology | Purpose | Information Obtained | Application in this compound Research |

|---|---|---|---|

| HPLC-UV | Separation and Quantification | Retention time, peak area (concentration) | Routine purity testing of research batches |

| LC-MS | Separation and Identification | Molecular weight, fragmentation pattern | Identifying unknown process-related impurities and degradation products |

| GC-MS | Separation and Identification | Identification of volatile impurities | Detecting and identifying residual solvents or volatile by-products |

| Preparative HPLC | Isolation | Pure impurity sample | Isolating sufficient quantities of an impurity for structural elucidation |

| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure | Definitive structure confirmation of isolated impurities |

Extensive research was conducted to gather information on the computational and theoretical studies of the chemical compound this compound, as per the provided outline. However, the available scientific literature and patent databases primarily mention this compound in the context of its classification as an antiperistaltic agent and its relation to other compounds like diphenoxylate justia.comgoogleapis.comgoogleapis.comgoogle.comjustia.comgoogleapis.comstudylib.netgoogleapis.com. Some studies indicate its potential use in treating opiate withdrawal symptoms, noting its greater ability than methadone to suppress opiate withdrawal in mice and producing less physical dependence than morphine and methadone in laboratory animals researchgate.net.

Despite these mentions, a comprehensive review of the search results did not yield specific, detailed research findings or data pertaining to the following computational and theoretical studies on this compound:

Computational and Theoretical Studies on Difenoximide

Cheminformatics Approaches in Difenoximide Research

Cheminformatics leverages computational methods and information technology to organize, analyze, and utilize chemical data. It plays a crucial role in accelerating drug discovery by enabling efficient exploration of chemical space, identification of potential drug candidates, and prediction of molecular properties.

Virtual Screening for Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This process typically involves scoring compounds based on their predicted binding affinity or similarity to known active molecules. Techniques include ligand-based screening (using known active molecules to query databases for similar structures) and structure-based screening (docking molecules into a known target protein structure). The goal is to prioritize a smaller set of compounds for experimental testing, thereby reducing costs and time in the early stages of drug discovery.

While specific virtual screening campaigns focusing on this compound analogues were not found, the general methodologies are widely applied. For example, researchers might use this compound's known structure or its predicted pharmacophore (the essential 3D arrangement of functional groups required for biological activity) to search vast chemical libraries, such as those offered by Enamine REAL Space enamine.net, for structurally similar or functionally equivalent compounds. Tools like infiniSee, FTrees, and SpaceLight are examples of cheminformatics platforms used for such analogue mining and chemical space navigation biosolveit.de.

Illustrative Data Table: Hypothetical Virtual Screening Results for this compound Analogues

Emerging Research Areas and Future Directions for Difenoximide Studies

Difenoximide as a Probe for Novel Biological Pathways

The structural similarity of this compound to other opioid receptor ligands suggests that its primary mechanism of action involves the modulation of opioid pathways. However, the full spectrum of its biological targets and the downstream signaling cascades it initiates are yet to be fully elucidated. Future research can leverage this compound as a chemical probe to uncover novel biological pathways beyond its known effects on opioid receptors. High-throughput screening assays, for instance, could identify unforeseen molecular targets, potentially implicating this compound in new therapeutic areas.

Table 1: Potential Research Approaches for Pathway Elucidation

| Research Approach | Description | Potential Outcomes |

| Chemical Proteomics | Utilizing affinity-based probes derived from this compound to isolate and identify binding proteins from complex biological samples. | Discovery of novel, off-target interactions and previously unknown receptors or enzymes modulated by this compound. |

| Phenotypic Screening | Assessing the effects of this compound across a wide array of cell-based assays that model various diseases. | Identification of unexpected therapeutic activities, such as anti-inflammatory or neuroprotective effects. |

| Phosphoproteomics | Quantifying changes in protein phosphorylation in response to this compound treatment to map activated or inhibited signaling pathways. | Detailed insights into the downstream signaling cascades regulated by this compound. |

Integration of Omics Technologies in this compound Research (e.g., Proteomics, Transcriptomics)

The application of "omics" technologies offers a holistic view of the molecular changes induced by this compound. nih.govresearchgate.net These powerful tools can simultaneously measure thousands of genes, proteins, or metabolites, providing a comprehensive snapshot of the cellular response to the compound.

Proteomics: Mass spectrometry-based proteomics can be employed to create a global profile of protein expression changes in cells or tissues following this compound exposure. nih.gov This could reveal alterations in protein networks related to its therapeutic effects or potential toxicity. For example, a deep redox proteome profiling workflow could be used to understand how this compound might affect cellular oxidative stress pathways. nih.gov

Transcriptomics: RNA sequencing (RNA-seq) can identify genes that are up- or down-regulated by this compound, offering clues about the biological processes it influences. mdpi.com This transcriptomic fingerprint can help in hypothesis generation for its mechanism of action and in identifying potential biomarkers of response.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Insights |

| Proteomics | What are the global changes in protein expression and post-translational modifications after this compound treatment? | Identification of key protein networks and pathways modulated by the compound. |

| Transcriptomics | Which genes are differentially expressed in response to this compound? | Understanding the genetic and signaling pathways affected by this compound. |

| Metabolomics | How does this compound alter the metabolic profile of cells or organisms? | Insights into the metabolic reprogramming and bioenergetic effects of the compound. |

Advanced In Vitro and In Vivo Models for Mechanistic Deconvolution

To gain a deeper understanding of this compound's mechanisms, researchers are moving beyond traditional cell cultures and animal models towards more sophisticated systems that better recapitulate human physiology.

Advanced In Vitro Models: Three-dimensional (3D) organoids and "organ-on-a-chip" platforms provide more physiologically relevant environments to study the effects of this compound on specific tissues, such as the gut or brain. nih.gov These models can offer insights into drug absorption, metabolism, and tissue-specific toxicity in a human-relevant context.

Genetically Engineered In Vivo Models: The use of genetically modified animal models, such as knockout or humanized mice, can help to pinpoint the specific receptors and signaling molecules that are essential for the pharmacological effects of this compound. These models are invaluable for validating findings from in vitro and omics studies.

Development of Novel Analytical Platforms for this compound and its Metabolites

The development of sensitive and specific analytical methods is crucial for accurately quantifying this compound and its metabolites in biological matrices. While standard techniques like liquid chromatography-mass spectrometry (LC-MS) are currently used, there is a need for more advanced platforms.

Future developments could include high-resolution mass spectrometry for the identification of novel metabolites and the application of microfluidic devices for rapid, on-site analysis. These advancements will be critical for detailed pharmacokinetic and pharmacodynamic studies.

Synergistic Research with Related Chemical Congeners

This compound belongs to a family of synthetic opioids that includes diphenoxylate and loperamide. nih.gov Comparative studies with these and other related chemical congeners can provide valuable structure-activity relationship (SAR) insights. By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its effects. This approach can guide the design of new compounds with improved efficacy and selectivity.

Challenges and Opportunities in this compound Academic Research

Academic research on this compound faces several challenges, including limited funding for research on non-commercial compounds and the need for interdisciplinary collaborations to fully leverage advanced technologies. birmingham.ac.uknih.gov However, these challenges are balanced by significant opportunities. The untapped potential of this compound as a research tool and the availability of powerful new technologies create a fertile ground for novel discoveries. researchgate.net Academic-industrial partnerships could also play a crucial role in translating basic research findings into clinical applications. nih.gov

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.